Product packaging for S-Undec-10-en-1-yl ethanethioate(Cat. No.:CAS No. 178561-27-8)

S-Undec-10-en-1-yl ethanethioate

Cat. No.: B3333809
CAS No.: 178561-27-8
M. Wt: 228.4 g/mol
InChI Key: SHNFVLZZKWMGSP-UHFFFAOYSA-N
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Description

S-Undec-10-en-1-yl ethanethioate is a synthetic, long-chain thioester characterized by a terminal alkene group. This structure provides two distinct reactive sites—the thioester and the alkene—making it a valuable bifunctional intermediate for constructing more complex molecules in organic and materials chemistry . In research, thioesters like this compound are pivotal in radical-mediated reactions. Under photoredox catalysis or thermal initiation, thioacyl radicals can be generated, which are versatile intermediates for forming new carbon-carbon bonds or undergoing further functionalization . The terminal alkene group is amenable to various transformations, including thiol-ene click chemistry for bioconjugation or hydrofunctionalization, offering a pathway to incorporate the undecenyl chain into polymers, surfaces, or dendritic structures . This combination of features suggests potential applications in developing novel synthetic methodologies, creating functionalized surfactants, or serving as a building block for macromolecular architectures. As a high-purity reagent, it enables precise and reproducible results in investigative chemistry. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H24OS B3333809 S-Undec-10-en-1-yl ethanethioate CAS No. 178561-27-8

Properties

IUPAC Name

S-undec-10-enyl ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24OS/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h3H,1,4-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHNFVLZZKWMGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCCCCCCCCC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20573180
Record name S-Undec-10-en-1-yl ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178561-27-8
Record name S-Undec-10-en-1-yl ethanethioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20573180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

CH2=CH(CH2)8CH2SC(=O)CH3 + NaOH → CH2=CH(CH2)8CH2SNa + CH3COONa 2. CH2=CH(CH2)8CH2SNa + H+ → CH2=CH(CH2)8CH2SH + Na+

This method is often preferred for its simplicity and the avoidance of strong reducing agents. Another strategy for thioester cleavage is aminolysis, which involves reacting the thioester with an amine, such as hydrazine (B178648), to form a more stable amide and release the thiol.

Cleavage Method Key Reagents Product Advantages Disadvantages
ReductionLithium aluminum hydride (LAH)Undec-10-ene-1-thiol (B13588440)Efficient for a variety of thioesters.Requires anhydrous conditions and careful handling of the pyrophoric reagent.
Basic HydrolysisSodium hydroxide (B78521), ethanol (B145695)/waterUndec-10-ene-1-thiolSimple procedure, mild conditions.The resulting thiol can be sensitive to oxidation under basic conditions.
AminolysisHydrazineUndec-10-ene-1-thiolCan be a mild alternative to strong base or hydride reduction.May require specific reaction conditions for efficient cleavage.

Green Chemistry Principles in S-Undec-10-en-1-yl Ethanethioate Synthesis

The synthesis of this compound can be evaluated and improved through the lens of green chemistry principles, which aim to reduce the environmental impact of chemical processes. Key considerations include the use of environmentally benign solvents and reagents, and maximizing atom economy.

Exploration of Environmentally Benign Solvents and Reagents

Traditional synthetic routes for thioesters often utilize hazardous solvents such as dichloromethane (B109758) (DCM) and other chlorinated hydrocarbons, particularly during the mesylation and purification steps. upenn.eduresearchgate.netusc.edu These solvents are associated with environmental and health concerns. Green chemistry encourages the substitution of such solvents with more environmentally friendly alternatives.

For the synthesis of this compound, several greener solvent options can be considered. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), which can be derived from renewable resources like corncobs, presents a viable alternative to dichloromethane and tetrahydrofuran. sigmaaldrich.comnih.gov It is less volatile and forms peroxides at a slower rate than THF. Cyclopentyl methyl ether (CPME) is another excellent green solvent alternative to ethereal solvents like diethyl ether and THF, boasting high boiling point, low peroxide formation, and ease of drying. sigmaaldrich.comnih.gov For chromatographic purification, a mixture of ethyl acetate (B1210297) and ethanol can often replace dichloromethane-based solvent systems. usc.edu

Furthermore, the development of photocatalytic methods offers a promising green synthetic route. The photocatalytic oxidative radical addition of thioic acid to alkenes, using a metal-free organic photocatalyst, oxygen as a green oxidant, and a green solvent like ethyl acetate, can produce thioesters. acs.org This approach, if applied to 10-undecene, could provide a direct and environmentally benign pathway to this compound, with water being the primary byproduct.

Atom Economy Considerations in Synthetic Pathways

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.comscranton.eduomnicalculator.comkccollege.ac.in A higher atom economy signifies a greener process with less waste generation. The atom economy of different synthetic routes to this compound can be calculated and compared to identify the most efficient pathway.

The theoretical atom economy for each step can be calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Below is a comparative analysis of the atom economy for two potential synthetic pathways to this compound.

Pathway 1: Mesylation followed by Nucleophilic Substitution

Step 1: Mesylation of 10-undecen-1-ol (B85765) C₁₁H₂₂O + CH₄SO₃ + (C₂H₅)₃N → C₁₂H₂₄O₃S + (C₂H₅)₃NHCl

Reactants: 10-undecen-1-ol (170.29 g/mol ), Methanesulfonyl chloride (114.55 g/mol ), Triethylamine (101.19 g/mol )

Desired Product: 10-undecen-1-yl mesylate (248.34 g/mol )

Atom Economy = (248.34 / (170.29 + 114.55 + 101.19)) x 100 = 64.3%

Step 2: Substitution with Potassium Thioacetate (B1230152) C₁₂H₂₄O₃S + KSC₂H₃O → C₁₃H₂₄OS + KSO₃CH₃

Reactants: 10-undecen-1-yl mesylate (248.34 g/mol ), Potassium thioacetate (114.22 g/mol )

Desired Product: this compound (228.39 g/mol )

Atom Economy = (228.39 / (248.34 + 114.22)) x 100 = 62.9%

Pathway 2: Mitsunobu Reaction

C₁₁H₂₂O + C₂H₄OS + (C₆H₅)₃P + C₄H₈N₂O₂ → C₁₃H₂₄OS + (C₆H₅)₃PO + C₄H₁₀N₂O₂

Reactants: 10-undecen-1-ol (170.29 g/mol ), Thioacetic acid (76.12 g/mol ), Triphenylphosphine (B44618) (262.29 g/mol ), Diethyl azodicarboxylate (DEAD) (174.15 g/mol )

Desired Product: this compound (228.39 g/mol )

Atom Economy = (228.39 / (170.29 + 76.12 + 262.29 + 174.15)) x 100 = 33.4%

Synthetic Methodologies and Precursor Chemistry of S Undec 10 En 1 Yl Ethanethioate

Established Synthetic Routes for S-Undec-10-en-1-yl Ethanethioate

The formation of the thioacetate (B1230152) can be approached from two main precursor types: halogenated undecenes or undec-10-en-1-ol. Each pathway presents distinct advantages and challenges in terms of reaction conditions and outcomes.

Synthesis via Nucleophilic Substitution of Halogenated Undecenes

A common and straightforward method for the synthesis of this compound involves the nucleophilic substitution of a terminal halogenated undecene, such as 11-bromo-1-undecene (B109033) or 11-iodo-1-undecene, with a thioacetate salt. Potassium thioacetate is a frequently used reagent for this purpose. The reaction proceeds via an S_N2 mechanism, where the thioacetate anion displaces the halide leaving group.

The general reaction is as follows:

CH2=CH(CH2)8CH2-X + KSC(=O)CH3 → CH2=CH(CH2)8CH2SC(=O)CH3 + KX (where X = Br, I)

This method is often favored due to the high nucleophilicity of the thioacetate anion and the good leaving group ability of bromide and iodide, leading to efficient conversion. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the dissolution of the reagents and promote the S_N2 pathway.

Alternative Thioacetate Formation Procedures

An alternative and widely utilized method for the synthesis of this compound is the Mitsunobu reaction. ic.ac.ukwikipedia.orgnih.gov This reaction allows for the direct conversion of undec-10-en-1-ol to the corresponding thioacetate using thioacetic acid in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgjkchemical.com

CH2=CH(CH2)9OH + CH3C(=O)SH + PPh3 + DEAD → CH2=CH(CH2)8CH2SC(=O)CH3 + Ph3P=O + EtO2CNHNHCO2Et

The Mitsunobu reaction proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the primary alcohol, undec-10-en-1-ol. jkchemical.com A key advantage of this method is the ability to use the readily available alcohol as a starting material, avoiding the need to first convert it to a halide. However, a significant drawback is the formation of triphenylphosphine oxide and the reduced form of the azodicarboxylate as byproducts, which can sometimes complicate purification. tcichemicals.com

Another approach involves the conversion of the primary alcohol, undec-10-en-1-ol, into a better leaving group, such as a mesylate or tosylate, followed by nucleophilic substitution with potassium thioacetate. This two-step process provides a reliable alternative to the direct use of halogenated undecenes.

Comparative Analysis of Synthetic Efficiencies and Selectivities

The choice between the nucleophilic substitution and Mitsunobu routes depends on several factors, including precursor availability, reaction scale, and purification considerations.

Synthetic Route Precursor Key Reagents Typical Yield Selectivity Advantages Disadvantages
Nucleophilic Substitution11-Halo-1-undecenePotassium thioacetate, DMFHighHigh for primary halidesSimple procedure, readily available reagents, high yields.Requires synthesis of the halogenated precursor.
Mitsunobu ReactionUndec-10-en-1-olThioacetic acid, PPh3, DEAD/DIADModerate to HighGoodDirect conversion from alcohol, mild conditions.Formation of byproducts (Ph3P=O, hydrazine (B178648) derivative) can complicate purification. tcichemicals.com
Mesylation/Tosylation followed by SubstitutionUndec-10-en-1-olMesyl chloride/Tosyl chloride, base, then potassium thioacetateHighHighHigh yielding, avoids direct use of halides.Two-step process.

Derivatization from this compound

The primary synthetic utility of this compound lies in its role as a stable and relatively odorless precursor to the corresponding thiol, undec-10-ene-1-thiol (B13588440). The thioester functionality serves as a protecting group for the thiol, which can be readily deprotected when needed.

Formation of Undec-10-ene-1-thiol via Thioester Reduction

A common method for the deprotection of the thioacetate is through reduction. Strong reducing agents like lithium aluminum hydride (LAH) are effective in cleaving the thioester bond to yield the primary thiol. masterorganicchemistry.comyoutube.com The reaction involves the reduction of the carbonyl group of the thioester.

The general reaction is:

CH2=CH(CH2)8CH2SC(=O)CH3 + [H] → CH2=CH(CH2)8CH2SH

Care must be taken during the workup to neutralize the reaction mixture and isolate the thiol, which can be susceptible to oxidation. Catalytic hydrogenation has also been reported as a method for the reduction of thioesters to thiols and alcohols. nih.govacs.org

Thioester Cleavage and Thiol Generation Strategies

Besides reduction, the thioester can be cleaved under basic conditions through hydrolysis. Treatment with a base, such as sodium hydroxide (B78521) or sodium ethoxide in an alcoholic solvent, will saponify the thioester, generating the thiolate anion. Subsequent acidification of the reaction mixture then produces the neutral thiol.

The reaction proceeds in two steps:

Advanced Reactivity and Mechanistic Studies of S Undec 10 En 1 Yl Ethanethioate

Radical-Mediated Transformations Involving the Ethanethioate Moiety

The thiol-ene reaction is a prominent example of click chemistry, valued for its high efficiency, stereoselectivity, and rapid reaction rates under various conditions. wikipedia.org This reaction, involving the addition of a thiol to an alkene, can be initiated through different mechanisms, including radical-mediated pathways. wikipedia.orgrsc.org S-Undec-10-en-1-yl ethanethioate, with its terminal alkene and thioacetate (B1230152) functionalities, is a key substrate for investigating these radical-mediated transformations.

Generation and Reactivity of Thioacid Thiyl Radicals from this compound

The initial step in the radical-mediated thiol-ene reaction is the generation of a thiyl radical. wikipedia.org In the context of this compound, this involves the homolytic cleavage of the S-H bond of the corresponding thioacid, which can be formed in situ. This process is typically initiated by light, heat, or the presence of a radical initiator. wikipedia.org The resulting thioacid thiyl radical is a highly reactive intermediate that readily participates in subsequent addition reactions.

The reactivity of the thiyl radical is central to the thiol-ene reaction. This electrophilic radical attacks the carbon-carbon double bond of the alkene moiety. researchgate.net This addition is highly regioselective, following an anti-Markovnikov pattern, where the sulfur atom adds to the terminal carbon of the double bond. wikipedia.org This leads to the formation of a more stable carbon-centered radical on the internal carbon. This radical then propagates the reaction by abstracting a hydrogen atom from another thiol molecule, thereby regenerating the thiyl radical and continuing the chain reaction. wikipedia.org

Investigation of the Acyl Thiol-Ene Reaction Mechanism and Scope

The acyl thiol-ene (ATE) reaction is a variation of the thiol-ene reaction where a thioacid is added across an alkene. This reaction has been explored for the synthesis of thioesters and thiolactones. researchgate.net The mechanism proceeds via a radical pathway, similar to the conventional thiol-ene reaction.

Role of Terminal Alkene Compatibility in Radical Additions

The presence of a terminal alkene, such as the one in this compound, is crucial for the success of radical-mediated acyl thiol-ene reactions. researchgate.net The terminal double bond provides a sterically accessible site for the addition of the thioacid radical. This structural feature ensures a highly favored anti-Markovnikov addition, leading to the formation of a single regioisomer of the product. researchgate.net This high degree of control over the reaction's stereochemistry is a significant advantage in synthetic applications.

Photoinitiation and Thermal Initiation Mechanisms

The initiation of the acyl thiol-ene reaction can be achieved through either photochemical or thermal methods. researchgate.netresearchgate.net

Photoinitiation: This method involves the use of a photoinitiator that, upon exposure to light of a specific wavelength (e.g., UV or visible light), generates radicals. researchgate.netrsc.org These radicals then initiate the thiol-ene reaction. Photoinitiation offers excellent spatial and temporal control over the reaction, making it suitable for applications like creating patterned surfaces and 3D printing. nih.gov Photochemical initiation is often more efficient and requires shorter reaction times compared to thermal methods. researchgate.net

Thermal Initiation: In the absence of a photoinitiator, the reaction can be initiated by heat. researchgate.net Thermal initiators, which decompose upon heating to produce radicals, can also be employed to facilitate the reaction at lower temperatures. While generally slower than photoinitiation, thermal methods are a viable alternative, particularly for bulk polymerizations. researchgate.net

Initiation Method Description Advantages Disadvantages
Photoinitiation Uses light and a photoinitiator to generate radicals. researchgate.netrsc.orgHigh efficiency, short reaction times, spatial and temporal control. researchgate.netnih.govRequires a light source and photoinitiator.
Thermal Initiation Uses heat to generate radicals, with or without a thermal initiator. researchgate.netSimple setup, suitable for bulk reactions.Generally slower, less control over initiation. researchgate.net
Catalytic Systems for Acyl Thiol-Ene Reactions (e.g., Nanocomposites)

While radical initiation is common, catalytic systems can also be employed to promote acyl thiol-ene reactions. For instance, palladium-based catalysts have been extensively studied for their ability to facilitate cross-coupling reactions involving alkynes, which share some mechanistic similarities with alkene additions. nih.gov Although less common for thiol-ene reactions, the development of novel catalytic systems, potentially including nanocomposites, could offer alternative pathways with enhanced selectivity and efficiency. Research in this area is ongoing, with the aim of expanding the toolkit for these versatile reactions.

Dethiocarboxylation Side Reactions of Thioacid Radicals

A potential side reaction in processes involving thioacid radicals is dethiocarboxylation. Under certain conditions, the thioacid radical can fragment, losing carbon monoxide and generating a new carbon-centered radical. While specific studies on the dethiocarboxylation of radicals derived from this compound are not widely reported, this pathway is a known possibility in related radical reactions. The extent of this side reaction would likely depend on factors such as temperature, solvent, and the stability of the involved radical intermediates.

Nucleophilic and Electrophilic Reactivity of the Thioester Group

The thioester group in this compound is a key functional group that dictates a significant portion of its chemical behavior. Thioesters are generally more reactive towards nucleophilic acyl substitution than their ester counterparts. This heightened reactivity is attributed to two main factors: the reduced resonance stabilization of the thioester linkage compared to an ester and the superior leaving group ability of a thiolate anion (RS⁻) versus an alkoxide anion (RO⁻). stackexchange.comechemi.com The poorer overlap between the 3p orbitals of sulfur and the 2p orbitals of the carbonyl carbon diminishes the delocalization of the sulfur lone pair electrons, rendering the carbonyl carbon more electrophilic. stackexchange.comechemi.com

Transacylation Reactions Involving this compound

Transacylation, or the transfer of an acyl group from one nucleophile to another, is a fundamental reaction of thioesters. In the context of this compound, this typically involves the reaction with an alcohol (alcoholysis), an amine (aminolysis), or another thiol (transthioesterification) to generate the corresponding ester, amide, or a different thioester, respectively. These reactions proceed via a nucleophilic acyl substitution mechanism, where the incoming nucleophile attacks the electrophilic carbonyl carbon of the thioester.

The general mechanism involves the formation of a tetrahedral intermediate, which then collapses, expelling the undec-10-en-1-thiolate as the leaving group. The facility of this reaction is enhanced by the stability of the resulting thiolate.

Table 1: Representative Transacylation Reactions and Conditions

Nucleophile (Nu-H)ProductTypical Catalyst/Conditions
R'-OH (Alcohol)R'-O-C(O)CH₃Acid or base catalysis, heat
R'-NH₂ (Amine)R'-NH-C(O)CH₃Generally proceeds without a catalyst
R'-SH (Thiol)R'-S-C(O)CH₃Acid or base catalysis, equilibrium

This table presents generalized conditions for transacylation reactions. Specific conditions for this compound may vary.

In biological systems, the high free energy of hydrolysis of thioesters, such as those of coenzyme A, makes them excellent acyl-group donors. gonzaga.edu While specific studies on the enzymatic transacylation of this compound are not prevalent, its structural similarity to other long-chain thioesters suggests its potential as a substrate for various acyltransferases.

Pummerer-Type Rearrangements and Related Processes

The Pummerer rearrangement is a characteristic reaction of sulfoxides that transforms them into α-acyloxy thioethers. wikipedia.orgchem-station.com For this compound to undergo a Pummerer-type rearrangement, it would first need to be oxidized at the sulfur atom to the corresponding sulfoxide (B87167). This oxidation can be achieved using a variety of oxidizing agents, such as hydrogen peroxide or a peroxy acid.

Once the sulfoxide is formed, treatment with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride, initiates the rearrangement. wikipedia.orgchem-station.com The mechanism involves the acylation of the sulfoxide oxygen, followed by elimination to form a thionium (B1214772) ion intermediate. Subsequent attack by the acetate (B1210297) nucleophile at the α-carbon results in the final α-acetoxy thioether product. wikipedia.orgyoutube.com

General Scheme of a Pummerer Rearrangement:

Oxidation: R-S-CH₂-R' → R-S(O)-CH₂-R'

Rearrangement: R-S(O)-CH₂-R' + Ac₂O → R-S-CH(OAc)-R' + AcOH

While no specific literature detailing the Pummerer rearrangement of this compound sulfoxide was found, the general principles of this reaction are well-established and would be expected to apply. The product of such a reaction would be an α-acetoxy derivative of the original thioester.

Olefinic Reactivity of the Undecenyl Chain

The terminal double bond of the undecenyl chain in this compound provides a second reactive site within the molecule, allowing for a range of addition and polymerization reactions characteristic of alkenes.

Electrophilic Additions to the Terminal Alkene

The electron-rich π-bond of the terminal alkene is susceptible to attack by electrophiles. byjus.comchemistrysteps.compressbooks.pub These reactions typically proceed through a carbocation intermediate, with the stability of the intermediate dictating the regioselectivity of the addition. According to Markovnikov's rule, in the addition of a protic acid (HX), the hydrogen atom will add to the carbon atom that already has the greater number of hydrogen atoms, leading to the formation of the more substituted (and more stable) carbocation. byjus.comchemistrysteps.com

Table 2: Predicted Products of Electrophilic Addition to this compound

ReagentPredicted Major Product
HBrS-(10-bromoundecyl) ethanethioate
HClS-(10-chloroundecyl) ethanethioate
H₂O (acid-catalyzed)S-(10-hydroxyundecyl) ethanethioate

This table illustrates the expected regiochemical outcome based on Markovnikov's rule.

These reactions allow for the functionalization of the terminal end of the molecule, providing a route to bifunctional compounds where one terminus is a thioester and the other is a halide or alcohol.

Hydroformylation and Hydroesterification Reactions

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. wikipedia.orgacs.orgyoutube.com This reaction is typically catalyzed by transition metal complexes, most commonly of cobalt or rhodium, and requires carbon monoxide and hydrogen gas. wikipedia.orgacs.org The hydroformylation of this compound would be expected to yield a mixture of linear and branched aldehydes. The ratio of these isomers is highly dependent on the catalyst and reaction conditions employed.

Expected Hydroformylation Products:

Linear Product: S-(11-formylundecyl) ethanethioate

Branched Product: S-(10-formylundecyl) ethanethioate

Hydroesterification is a related process where an ester functionality is introduced across the double bond. This reaction can be catalyzed by various transition metal complexes and typically involves the use of carbon monoxide and an alcohol.

Metathesis Reactions for Oligomer and Polymer Synthesis

The terminal alkene of this compound makes it a suitable monomer for acyclic diene metathesis (ADMET) polymerization. wikipedia.orgmdpi.com ADMET is a step-growth polymerization that proceeds via the metathesis of terminal dienes, with the liberation of a small volatile alkene, typically ethylene (B1197577), driving the reaction to completion. wikipedia.org

While this compound is a mono-ene, it can participate in cross-metathesis reactions with other dienes. More significantly, if converted to a symmetrical α,ω-diene thioester, it could undergo self-metathesis to form a polythioester. The use of ruthenium-based catalysts, such as Grubbs' catalysts, is common for this type of transformation due to their high functional group tolerance. researchgate.netnih.gov Research on the ADMET polymerization of similar long-chain unsaturated esters, such as those derived from undecenoic acid, has demonstrated the feasibility of producing high molecular weight polyesters. scispace.comresearchgate.net By analogy, the polymerization of a diene derived from this compound would be expected to yield novel polythioesters with repeating undecenyl units.

Applications of S Undec 10 En 1 Yl Ethanethioate in Materials Science and Nanoscience

Role as a Functional Monomer or Precursor in Polymer Chemistry

In polymer chemistry, the unique structure of S-undec-10-en-1-yl ethanethioate allows it to act as a functional monomer or a precursor for polymer modification. The terminal double bond can participate in polymerization reactions, while the protected thiol group offers a latent site for post-polymerization functionalization.

The terminal alkene of the undecenyl group allows it to be incorporated as a comonomer in polymerization processes, particularly with ethylene (B1197577) and other α-olefins, to create functional copolymers. The introduction of comonomers into a polymer chain, such as polyethylene (B3416737), alters the material's structure, reduces crystallinity, and modifies its physical properties. mdpi.com The synthesis of ethylene copolymers with α-olefins like 1-octene (B94956), which is structurally similar to the undecenyl group, has been extensively studied using various catalyst systems, including Ziegler-Natta and metallocene catalysts. nih.govresearchgate.net

For instance, studies on ethylene/1-octene copolymers show that the level of comonomer incorporation directly impacts the polymer's thermal properties and crystallinity. mdpi.comnih.gov An increase in the concentration of the α-olefin comonomer typically leads to a decrease in the copolymer's crystallinity and melting temperature. nih.gov This is because the side chains introduced by the comonomer disrupt the regular packing of the polyethylene chains. nih.gov The choice of catalyst is crucial, as it influences not only the comonomer incorporation rate but also the molecular weight and molecular weight distribution of the resulting copolymer. mdpi.comrsc.org The use of this compound as a comonomer similarly introduces long-chain branches with a terminal thioacetate (B1230152) group, creating a linear low-density polyethylene (LLDPE) type material with latent functional handles for further modification.

Table 1: Research Findings on Ethylene/α-Olefin Copolymerization
Catalyst SystemComonomer ExampleKey Findings on Microstructure & PropertiesReference
Salalen titanium(IV) complexes / MAO1-OcteneProduced ultrahigh-molecular-weight copolymers; crystallinity decreased from 72.7% to 23.4% with increasing 1-octene incorporation. nih.gov
Diamine–bis(phenolate) Zirconium/Titanium Complexes1-OcteneThe type of metal and ligand structure significantly influenced the chemical composition distribution (CCD) of the copolymers. mdpi.com
Half-titanocenes and MetallocenesCyclooctene (COE)Demonstrated a linear relationship between glass transition temperature (Tg) and the content of the cyclic olefin. rsc.org
MgCl₂(THF)₂-supported Ziegler–Natta catalysts1-Hexene, 1-OcteneProduced copolymers with a random structure, with reactivity ratios close to 1, independent of the catalyst or comonomer type. researchgate.net

Thiol-ene click chemistry is a highly efficient and versatile reaction for polymer functionalization, valued for its rapid rate, high yields, and lack of side products. researchgate.netrsc.org The reaction involves the addition of a thiol group across a carbon-carbon double bond (an 'ene'), typically initiated by radicals or a base/nucleophile. rsc.org

This compound is an ideal precursor for this chemistry. The thioacetate group can be easily hydrolyzed to yield undec-10-ene-1-thiol (B13588440). unc.edu This molecule can then be used in two primary ways:

As a thiol source: The deprotected undec-10-ene-1-thiol can be 'clicked' onto polymers that possess pendant double bonds, grafting the undecenyl group onto the polymer backbone.

As an 'ene' source: Polymers or surfaces functionalized with the intact this compound (or its deprotected thiol form) possess terminal alkene groups. These 'enes' are available to react with other thiol-containing molecules, allowing for the attachment of a wide array of functionalities. scispace.comnih.gov

This "click" reaction has been successfully used to functionalize porous polymer monoliths for chromatographic applications, demonstrating its utility in creating materials with tailored surface chemistries. scispace.comnih.gov

The dual functionality of this compound enables the design of complex and precisely controlled polymeric architectures. By combining conventional polymerization with post-polymerization modification techniques like thiol-ene chemistry, researchers can develop materials with tunable microstructures.

A typical strategy involves first copolymerizing a monomer like ethylene with this compound. This step produces a linear polymer backbone with pendant undecenyl thioacetate side chains. The distribution and density of these functional groups can be controlled by the monomer feed ratio during polymerization. In a second step, the thioacetate groups can be deprotected to thiols, which can then be used as sites for cross-linking or for grafting other molecules via thiol-ene or other thiol-based reactions. This approach provides a powerful method for controlling the polymer's final properties, such as its mechanical strength, thermal stability, and chemical responsiveness, by precisely engineering its three-dimensional structure.

Surface Modification and Nanomaterials Functionalization

The thiol group (or its protected thioacetate precursor) provides a strong anchor to various surfaces, particularly noble metals and semiconductor nanocrystals. This makes this compound a valuable molecule for surface functionalization, enabling the tailoring of surface properties and the attachment of nanomaterials to other entities. mdpi.com

Semiconductor nanocrystals, or quantum dots (QDs), are often synthesized in organic solvents, resulting in surfaces capped with native ligands like oleic acid. To make these QDs useful for various applications, particularly in aqueous or biological systems, these native ligands are often replaced in a process called ligand exchange. nsf.govresearchgate.net

Thiol-containing molecules are effective for ligand exchange on cadmium selenide (B1212193) (CdSe) QDs due to the strong affinity of sulfur for the cadmium-rich surface. unc.edursc.org this compound serves as a precursor for such a ligand. unc.edu It is first converted to undec-10-ene-1-thiol via a deprotection step. unc.edu When introduced to a solution of oleate-capped CdSe QDs, the undec-10-ene-1-thiol displaces the native oleate (B1233923) ligands, binding to the QD surface. unc.edu This process effectively functionalizes the quantum dot surface with terminal alkene groups, which can then be used for subsequent chemical reactions, such as covalent attachment to polymers or biomolecules. Research has demonstrated this exchange process using NMR spectroscopy to monitor the displacement of the original ligands. unc.edu

Table 2: Ligand Exchange on CdSe Quantum Dots
ProcessDescriptionKey FindingReference
Ligand SynthesisS-(undec-10-en-1-yl) ethanethioate is synthesized and then deprotected using LiAlH₄ to form undec-10-ene-1-thiol.The thioacetate serves as a stable, protected precursor to the active thiol ligand. unc.edu
Ligand ExchangeOleate-capped CdSe quantum dots are titrated with the thiol ligand (e.g., undec-10-enoic acid, a related compound).¹H NMR spectroscopy can be used to quantify the ligand exchange process at the nanocrystal surface. unc.edu
Surface FunctionalizationThe exchange results in a QD surface capped with ligands that present a terminal functional group (e.g., an alkene).This functionalizes the QD for further covalent modification or integration into larger systems. unc.eduresearchgate.net

Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a solid substrate. Alkanethiols on gold are a classic example of this phenomenon, creating well-defined, crystalline-like surfaces. sigmaaldrich.comrsc.org The formation of SAMs is driven by the strong, semi-covalent interaction between sulfur and gold (~45 kcal/mol) and the van der Waals forces between the adjacent alkyl chains. sigmaaldrich.com

After deprotection to undec-10-ene-1-thiol, this compound can readily form SAMs on noble metal surfaces like gold. unc.edu The thiol headgroup anchors the molecule to the substrate, while the eleven-carbon chain promotes the formation of a densely packed, ordered monolayer. sigmaaldrich.com The result is a robust, modified surface where the terminal alkene groups are exposed outwards. This creates a highly functional surface that can be used as a platform for further chemical reactions, the immobilization of biomolecules, or the fabrication of molecular electronic devices. nih.govnorthwestern.edu The structure and stability of these monolayers can be characterized using techniques such as in-situ scanning tunneling microscopy (STM). researchgate.net

Engineering Interfacial Properties via Thioester-Derived Thiols

This compound is a key molecule for engineering the properties of material interfaces. Its structure includes an ethanethioate group, which acts as a protected version of a more reactive thiol group. This protection allows for controlled deployment; the thioester can be chemically converted (e.g., through hydrolysis) to expose the thiol (sulfhydryl, -SH) group precisely when and where it is needed.

Once exposed, this thiol group can form a strong, covalent bond with various metal surfaces, most notably gold, silver, and zinc, creating a highly ordered, single-molecule-thick layer known as a self-assembled monolayer (SAM). nih.govsigmaaldrich.com The long undecenyl chain of the molecule dictates the thickness and packing of this monolayer. Furthermore, the terminal double bond (alkene group) of the undecenyl chain remains exposed on the outer surface of the monolayer. This reactive handle is available for further chemical reactions, allowing for the attachment of other molecules or the initiation of surface polymerization. This dual functionality makes this compound a valuable precursor for creating complex, multifunctional surfaces. For instance, it has been used to form a molecular junction layer between metallic zinc and polymer coatings like polydimethylsiloxane (B3030410) (PDMS). sigmaaldrich.com

Beyond static surface modification, thioesters are integral to creating dynamic and responsive materials. In hydrogel networks, thioester cross-links can undergo exchange reactions when exposed to an external source of free thiols. nih.gov This reaction, which involves the nucleophilic attack of a thiolate ion on the thioester bond, allows the network to be rearranged or even completely degraded on demand, a principle crucial for designing "smart" biomaterials that can respond to specific biological cues. nih.gov

Development of Sensor Technologies

The conversion of this compound to its corresponding thiol is a gateway to fabricating advanced sensor technologies. The thiol's affinity for gold nanoparticles is a cornerstone of many modern sensing platforms.

Utilization of Thiol-Functionalized Gold Nanoparticles in Sensing Applications

Thiol-functionalized gold nanoparticles (AuNPs) are a foundational component in many chemical and biological sensors. nih.gov The strong bond between sulfur and gold allows thiols derived from precursors like this compound to act as ideal capping agents for AuNPs. This organic monolayer stabilizes the nanoparticles, preventing them from clumping together, and simultaneously creates a chemical interface for detecting target analytes. rsc.orgresearchgate.net

One major application is in chemiresistors. These sensors are composed of a thin film of thiol-coated AuNPs deposited onto an electrode. rsc.org When volatile organic compounds (VOCs) or other analytes are present, they absorb into the organic thiol layer, causing the film to swell. acs.org This swelling increases the average distance between the conductive gold cores, which in turn increases the electrical resistance of the film. This change in resistance is the measurable signal that indicates the presence of the analyte. acs.org

Another sensing strategy is colorimetric detection. Here, the interaction of an analyte with the thiol-functionalized AuNPs causes the nanoparticles to aggregate. This aggregation changes the collective surface plasmon resonance of the nanoparticles, resulting in a distinct color change that can often be seen with the naked eye. researchgate.net

Interactive Table: Research Findings on Thiol-Functionalized AuNP Sensors

Thiol Ligand TypeTarget Analyte(s)Sensing PrincipleReported Detection LimitSource
Urea-substituted ThiolAcetone (Carbonyl)Chemiresistor (Resistance Change)10 ppb rsc.orgmdpi.com
Thiol-modified GlucoseMaltose Binding ProteinSurface CharacterizationN/A nih.gov
Thioglycolic Acid (TGA)Lead Ions (Pb²⁺)Colorimetric (Aggregation)0.01-100 μM (linear range) researchgate.net
PNIPAM-cysteamineWater, Methanol VaporsChemiresistor (Conductivity Change)N/A acs.org

Integration into Electronic Noses for Volatile Organic Compound Detection

Electronic noses are devices that mimic the mammalian sense of smell by using an array of chemical sensors to generate a unique "fingerprint" for different vapors. Thiol-functionalized gold nanoparticles are exceptionally well-suited for use in these systems. mdpi.com

An electronic nose can be constructed from an array of different chemiresistors, where each sensor in the array is coated with AuNPs functionalized with a unique thiol ligand. While one sensor might be functionalized with undecanethiol (the saturated version of the thiol derived from this compound), another might use a thiol containing a urea (B33335) group, and another a thiol with an acidic group. rsc.orgmdpi.com

When exposed to a specific VOC, each sensor in the array responds with a slightly different intensity based on the chemical affinity between its specific thiol layer and the VOC. The collective pattern of responses from all sensors in the array creates a unique signature for that compound. This signature can then be identified using pattern recognition software, allowing the electronic nose to distinguish between different VOCs, such as acetone, ethanol (B145695), and benzene, even at very low concentrations. rsc.org

Design Principles for Enhanced Sensitivity and Selectivity

The effectiveness of a sensor based on thiol-functionalized nanoparticles is not accidental; it is the result of careful molecular design. Several key principles guide the development of sensors with improved sensitivity (ability to detect low concentrations) and selectivity (ability to detect a specific analyte in the presence of others).

Molecular Recognition and Functional Groups: The most critical design principle is to incorporate specific functional groups into the thiol ligand that will have a strong, preferential interaction with the target analyte. For example, to detect acetone, a thiol containing a urea group is synthesized. The urea motif is capable of forming strong hydrogen bonds with the carbonyl group of acetone, leading to a much stronger sensor response compared to thiols without this feature. rsc.orgmdpi.com

Steric and Electronic Effects: The physical size and shape (steric properties) of the thiol ligand can control analyte access to the nanoparticle surface. mdpi.com The electronic properties of the ligand, such as its acidity or basicity, also play a significant role in the interaction strength and sensor response. mdpi.com

Chain Length and Film Permeability: The length of the thiol's alkyl chain (e.g., the 11-carbon chain in this compound) determines the thickness of the organic layer and the baseline separation between nanoparticle cores. This distance is a critical parameter in chemiresistors, as it dictates the magnitude of the resistance change upon swelling and thus influences the sensor's dynamic range. acs.org

Reaction-Based Mechanisms: For some sensors, detection is based on a specific chemical reaction between the analyte and the functionalized surface. nih.govrsc.org For instance, fluorescent probes can be designed to react specifically with biological thiols like cysteine or glutathione, triggering a change in fluorescence only upon successful reaction. nih.govrsc.org This approach offers very high selectivity.

Hybrid Material Systems: Sensitivity can be further enhanced by creating hybrid sensing platforms. For example, using a bimetallic substrate of silver and nickel for the thiol monolayer can significantly increase the sensitivity of surface plasmon resonance (SPR) sensors compared to using a single metal. nanoient.org

Interactive Table: Design Principles for Thiol-Based Sensors

Design PrincipleMechanism of ActionDesired OutcomeSource
Molecular Recognition Incorporating specific functional groups (e.g., urea) into the thiol to create non-covalent bonds (e.g., H-bonds) with the analyte.Enhanced sensitivity and selectivity for a target analyte (e.g., acetone). rsc.orgmdpi.com
Analyte-Induced Reaction The sensor probe undergoes an irreversible chemical reaction (e.g., Michael addition, displacement) with the analyte.High selectivity and a clear, often fluorescent, "turn-on" signal. nih.govmdpi.com
Control of Interparticle Distance Adjusting the alkyl chain length of the thiol to tune the baseline resistance and swelling response of AuNP films.Optimization of dynamic range and sensitivity for chemiresistors. acs.org
Hybrid Substrates Using multi-material platforms (e.g., bimetallic Ag-Ni layers) as the substrate for the thiol monolayer.Amplification of the physical signal (e.g., SPR shift) for higher sensitivity. nanoient.org

Advanced Spectroscopic and Computational Analysis of S Undec 10 En 1 Yl Ethanethioate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of S-undec-10-en-1-yl ethanethioate. Both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, confirming the presence of the key functional groups: the thioacetate (B1230152), the long polymethylene chain, and the terminal vinyl group.

Elucidation of Conformational Dynamics and Stereochemical Features

While this compound does not possess any chiral centers in its most common form, NMR spectroscopy is crucial for analyzing its conformational dynamics. The long and flexible undecenyl chain can adopt numerous conformations in solution. The chemical shifts and coupling constants of the methylene (B1212753) protons are sensitive to their local environment. wordpress.com In acyclic systems like this, the coupling constants observed in high-resolution spectra represent an average of the couplings in all populated conformations. wordpress.com

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide information about through-space proximity of protons, which is invaluable for determining stereochemistry in more complex molecules. wordpress.com For a flexible chain like that in this compound, NOESY can reveal preferred conformations or folding patterns, although these effects are often averaged out at room temperature due to rapid bond rotation.

Expected ¹H NMR Data: The ¹H NMR spectrum is characterized by distinct signals corresponding to the different protons in the molecule. The terminal alkene protons are expected to appear in the downfield region, typically between 4.9 and 5.9 ppm, with characteristic geminal and vicinal coupling constants. The protons adjacent to the sulfur atom of the thioester are also deshielded and would likely appear around 2.8 ppm. The acetyl protons of the thioester group would give a sharp singlet at approximately 2.3 ppm. The long polymethylene chain would produce a large, complex signal in the 1.2-1.6 ppm region.

Expected ¹³C NMR Data: The ¹³C NMR spectrum provides complementary information. The carbonyl carbon of the thioester is the most downfield signal, expected around 196 ppm. The carbons of the double bond appear between 114 and 139 ppm. The carbon attached to the sulfur atom is found at a characteristic chemical shift, typically around 30 ppm, and the methyl carbon of the acetyl group appears at a similar value. The carbons of the long alkyl chain resonate in the 25-32 ppm range. rsc.org

Assignment Expected ¹H NMR Chemical Shift (ppm) Expected ¹³C NMR Chemical Shift (ppm)
CH₃-C(O)S-~2.3 (s, 3H)~30.5
-C(O)S--~196.0
-S-CH₂-~2.8 (t, 2H)~29.5
-CH₂-(CH₂)₇-CH₂-~1.2-1.6 (m)~25-32
=CH-CH₂-~2.0 (q, 2H)~33.8
H₂C=CH-~4.9-5.0 (m, 2H)~114.1
H₂C=CH-~5.8 (m, 1H)~139.2

Quantitative NMR for Reaction Monitoring and Product Quantification

Quantitative NMR (qNMR) is a powerful technique for determining the concentration of an analyte without the need for a calibration curve, as the signal intensity is directly proportional to the number of nuclei. This method can be employed to monitor the synthesis of this compound, for instance, in the thioacetylation of 10-undecen-1-ol (B85765). By integrating the signals of the starting material and the product, the reaction progress and yield can be accurately determined. nih.gov For example, monitoring the disappearance of the signal corresponding to the hydroxyl-bearing carbon in the starting material and the appearance of the thioester signals provides a real-time assessment of the reaction. nih.gov

Vibrational Spectroscopy (IR and Raman) for Structural Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong band around 1690-1715 cm⁻¹ is indicative of the C=O stretching vibration of the thioester group. rsc.org The C-H stretching vibrations of the sp² hybridized carbons of the alkene group are expected just above 3000 cm⁻¹ (typically 3070-3090 cm⁻¹), while the C-H stretches of the sp³ hybridized carbons of the alkyl chain will appear just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). spectroscopyonline.comyoutube.com The C=C stretching vibration of the terminal alkene is expected around 1640 cm⁻¹. spectroscopyonline.comyoutube.com Additionally, characteristic out-of-plane bending vibrations for the vinyl group are expected in the 910-990 cm⁻¹ region. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibration of the terminal alkene would be expected to give a strong signal in the Raman spectrum. nih.gov The C-S stretching vibration, which can be weak in the IR spectrum, may also be more readily observed in the Raman spectrum. The symmetric C-H stretching vibrations of the alkyl chain are also typically strong in Raman spectra.

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Intensity
C-H stretch (sp²)3070-30903070-3090Medium
C-H stretch (sp³)2850-29602850-2960Strong
C=O stretch (thioester)1690-17151690-1715Strong (IR), Medium (Raman)
C=C stretch (alkene)~1640~1640Medium (IR), Strong (Raman)
C-H bend (alkene)910-990-Strong (IR)

Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. For this compound, high-resolution mass spectrometry would confirm its elemental composition.

Under electron ionization (EI), the molecule is expected to undergo fragmentation. The molecular ion peak [M]⁺ may be observed, but it could also be weak or absent for a long-chain compound. libretexts.org A common fragmentation pathway for esters and thioesters is the McLafferty rearrangement, if a gamma-hydrogen is available. miamioh.edu However, for this specific structure, alpha-cleavage is more likely.

Expected Fragmentation Pattern:

Loss of the ethanethioyl radical (•SCOCH₃): This would lead to a prominent fragment corresponding to the undecenyl cation.

Cleavage of the C-S bond: This could result in an acetyl cation (CH₃CO⁺, m/z 43) and an undecenylthiol radical. The acetyl cation is often a significant peak for acetate (B1210297) and thioacetate containing compounds.

Fragmentation of the alkyl chain: The long hydrocarbon chain can undergo fragmentation, leading to a series of peaks separated by 14 mass units (corresponding to CH₂ groups). libretexts.orgyoutube.com

Fragment Ion Proposed Structure Expected m/z
[M]⁺[C₁₃H₂₄OS]⁺228
[M - CH₃CO]⁺[C₁₁H₂₁S]⁺185
[M - SCOCH₃]⁺[C₁₁H₂₁]⁺153
[CH₃CO]⁺[C₂H₃O]⁺43

Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC)

High-performance liquid chromatography (HPLC) is a crucial technique for assessing the purity of this compound and for separating it from any unreacted starting materials or byproducts. moravek.com Given the non-polar nature of the long alkyl chain and the presence of a polarizable thioester group, reversed-phase HPLC (RP-HPLC) would be a suitable method for its analysis. wikipedia.org

A typical RP-HPLC setup would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. sigmaaldrich.comdiva-portal.org The addition of a small amount of an acid, such as formic acid, to the mobile phase is common to improve peak shape. wikipedia.org Detection could be achieved using a UV detector, as the thioester carbonyl group exhibits some UV absorbance. For more sensitive and selective detection, HPLC can be coupled with a mass spectrometer (HPLC-MS). moravek.com

A well-developed HPLC method should provide a sharp, symmetrical peak for the pure compound, with good resolution from any potential impurities. sigmaaldrich.com The retention time of the compound would be characteristic under specific chromatographic conditions (column, mobile phase, flow rate, and temperature).

Theoretical and Computational Chemistry

Theoretical and computational chemistry methods, such as Density Functional Theory (DFT), can be used to complement experimental data. These methods can predict molecular geometries, vibrational frequencies, and NMR chemical shifts. For this compound, computational models could be used to:

Calculate the energies of different conformations of the flexible alkyl chain to understand its conformational preferences.

Predict the IR and Raman spectra to aid in the assignment of experimental vibrational bands.

Calculate the ¹H and ¹³C NMR chemical shifts, which can be compared with experimental data to confirm structural assignments.

Investigate the electronic structure, such as the distribution of electron density and the nature of the frontier molecular orbitals, which can provide insights into its reactivity.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, such as Density Functional Theory (DFT), are powerful computational tools used to predict the electronic structure and reactivity of molecules. For this compound, these calculations could provide invaluable insights into its chemical behavior.

Electronic Structure: Calculations would typically focus on determining the molecule's frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the electron-rich sulfur atom and the double bond in the undecenyl chain would be key areas of interest for their contributions to the HOMO, while the carbonyl group of the ethanethioate moiety would likely be a significant contributor to the LUMO.

Reactivity Predictions: From the electronic structure, various reactivity descriptors can be calculated. These would help in predicting how this compound would interact with other chemical species. Key descriptors include:

Electrostatic Potential (ESP): An ESP map would visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the sulfur and oxygen atoms would be expected to be regions of negative potential, while the hydrogen atoms and the carbon of the carbonyl group would show positive potential.

Fukui Functions: These functions would predict the most likely sites for nucleophilic, electrophilic, and radical attack. This would be particularly useful in understanding the regioselectivity of reactions involving the double bond or the thioester group.

A hypothetical table of calculated electronic properties is presented below to illustrate the type of data that would be generated from such a study.

Calculated Property Hypothetical Value Significance
HOMO Energy -6.5 eVIndicates the energy of the highest energy electrons available to participate in a reaction.
LUMO Energy -0.8 eVIndicates the energy of the lowest energy empty orbital available to accept electrons.
HOMO-LUMO Gap 5.7 eVA larger gap suggests higher kinetic stability and lower chemical reactivity.
Dipole Moment 2.1 DA non-zero dipole moment indicates an uneven distribution of electron density, influencing solubility and intermolecular interactions.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would provide a dynamic picture of how individual molecules interact with each other in a condensed phase (liquid or solid).

These simulations could reveal important information about the bulk properties of the substance, such as its density, viscosity, and diffusion coefficient, by modeling the collective behavior of a large number of molecules. The simulations would rely on a force field, a set of parameters that describe the potential energy of the system based on the positions of its constituent atoms.

Key insights from MD simulations would include:

Radial Distribution Functions (RDFs): RDFs would describe the probability of finding another molecule at a certain distance from a reference molecule. This would provide detailed information about the local molecular packing and the nature of intermolecular interactions, such as van der Waals forces and dipole-dipole interactions. For this compound, the RDFs could show how the long alkyl chains pack together and how the polar thioester groups interact.

Hydrogen Bonding: While this compound itself cannot form hydrogen bonds as a donor, it can act as a hydrogen bond acceptor at the oxygen and sulfur atoms in the presence of suitable donor molecules (e.g., water or alcohols). MD simulations could quantify the extent and lifetime of such hydrogen bonds.

Conformational Analysis: The undecenyl chain is flexible and can adopt numerous conformations. MD simulations would allow for the exploration of the conformational landscape of the molecule in a condensed phase, identifying the most populated conformations and the dynamics of transitions between them.

A hypothetical data table summarizing potential findings from an MD simulation is presented below.

Simulated Property Hypothetical Value Significance
Density (at 298 K) 0.95 g/cm³Provides an estimate of the bulk density of the liquid.
Self-Diffusion Coefficient 1.5 x 10⁻⁵ cm²/sDescribes the rate at which molecules move within the bulk liquid.
Main Intermolecular Interaction Sites Thioester-Thioester & Alkyl Chain-Alkyl ChainIdentifies the primary modes of interaction between molecules.

Investigation of Transition States in Key Reaction Pathways

The investigation of transition states is a critical aspect of understanding the kinetics and mechanisms of chemical reactions. For this compound, this would involve using quantum chemical methods to locate the transition state structures for specific reactions and calculate their corresponding activation energies.

Given the structure of the molecule, several reaction pathways could be of interest:

Thiol-Ene Reaction: The terminal double bond of the undecenyl group makes it a candidate for thiol-ene "click" reactions, where a thiol adds across the double bond. Computational studies could model the transition state for this reaction, helping to understand its feasibility and stereoselectivity.

Hydrolysis of the Thioester: The thioester group can undergo hydrolysis to yield undec-10-en-1-thiol and acetic acid. Locating the transition state for this reaction under acidic or basic conditions would provide insight into its stability and degradation pathways.

Oxidation of the Sulfide: The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone. Transition state calculations for these oxidation reactions would be valuable for understanding the molecule's susceptibility to oxidative degradation.

For each potential reaction, the geometry of the transition state would be optimized, and the activation energy (the energy difference between the reactants and the transition state) would be calculated. A lower activation energy implies a faster reaction rate.

A hypothetical table summarizing the results of a transition state analysis is provided below.

Reaction Pathway Calculated Activation Energy (kcal/mol) Significance
Radical Thiol-Ene Addition 15A relatively low activation energy suggests this reaction is kinetically favorable.
Acid-Catalyzed Hydrolysis 25A higher activation energy indicates that this reaction would likely require more forcing conditions (e.g., heat).
Base-Catalyzed Hydrolysis 20A lower activation energy compared to the acid-catalyzed pathway suggests greater susceptibility to basic hydrolysis.

Stereochemical Aspects and Asymmetric Synthesis

Enantioselective Transformations Involving S-Undec-10-en-1-yl Ethanethioate and Related Compounds

Enantioselective transformations of molecules like this compound can be envisioned at two primary sites: the terminal double bond and the thioester functionality. The terminal alkene is a prochiral motif that can be subjected to a variety of catalytic asymmetric reactions.

Asymmetric Hydroformylation: One of the most powerful methods for introducing chirality at a terminal alkene is asymmetric hydroformylation, which simultaneously forms a new C-C bond and a stereocenter. sioc-journal.cnnih.gov This reaction, typically catalyzed by rhodium complexes with chiral ligands, converts the alkene into a chiral aldehyde. nih.gov While specific studies on this compound are not available, the asymmetric hydroformylation of other terminal alkenes is well-established. For instance, various chiral phosphine, phosphite, and phosphoramidite (B1245037) ligands have been developed to achieve high enantioselectivities in the hydroformylation of substrates like styrene (B11656) and vinyl acetate (B1210297). nih.gov The general applicability of these catalytic systems suggests that this compound could, in principle, be converted to a chiral aldehyde with high enantiomeric excess.

Asymmetric Epoxidation: The terminal double bond can also undergo enantioselective epoxidation to form a chiral epoxide, a versatile synthetic intermediate. buchler-gmbh.com The Sharpless asymmetric epoxidation is a renowned method for this transformation, although it is primarily effective for allylic alcohols. youtube.com For unfunctionalized terminal alkenes like the one in this compound, other catalytic systems, such as those based on chiral manganese-salen complexes, have been shown to be effective, achieving high enantioselectivities (up to 97% ee) for a range of olefins. rsc.org

Other Enantioselective Additions: The terminal alkene can also participate in other enantioselective addition reactions. For example, catalytic enantioselective conjugate additions to α,β-unsaturated sulfones have been developed using bifunctional organic catalysts, affording products with excellent enantioselectivity. nih.govscispace.com While the double bond in this compound is not conjugated to the thioester, related strategies for the functionalization of remote alkenes are an active area of research. researchgate.net

Application in Chiral Auxiliary Strategies

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgnumberanalytics.com After the desired transformation, the auxiliary is removed, yielding an enantiomerically enriched product. wikipedia.org

There is no evidence in the literature to suggest that this compound itself is used as a chiral auxiliary. However, the corresponding thiol, 11-mercapto-1-undecene, which can be obtained by hydrolysis of the thioester, could potentially be used to synthesize chiral auxiliaries. For instance, it could be reacted with a chiral carboxylic acid to form a chiral thioester, or incorporated into more complex chiral ligand structures.

The general strategy for employing a chiral auxiliary involves three main steps:

Covalent attachment of the chiral auxiliary to a prochiral substrate.

A diastereoselective reaction that is controlled by the stereochemistry of the auxiliary.

Removal of the auxiliary to yield the enantiomerically enriched product.

A wide variety of chiral auxiliaries are known, derived from natural sources like amino acids, camphor, and carbohydrates. numberanalytics.com Sulfur-containing chiral auxiliaries are also well-represented and have been used in a range of asymmetric transformations. sigmaaldrich.com

Diastereoselective Control in Addition and Cyclization Reactions

The long carbon chain of this compound provides a flexible tether that could be exploited in diastereoselective cyclization reactions. For such a reaction to be diastereoselective, a stereocenter must be present in the molecule to influence the formation of a new stereocenter during the cyclization.

If a stereocenter were introduced into the chain of this compound, for example through an initial enantioselective reaction on the double bond, subsequent intramolecular reactions could proceed with a high degree of diastereoselectivity.

Intramolecular Aldol and Michael Additions: The thioester group can be converted into an enolate, which can then participate in intramolecular reactions. libretexts.org For instance, if the terminal alkene were to be converted into an aldehyde or another electrophilic group, an intramolecular aldol-type reaction could be envisioned. The stereochemical outcome of such a cyclization would be influenced by the pre-existing stereocenter, leading to the formation of one diastereomer in preference to others.

Design and Development of Chiral Catalysts for Thioester Reactions

The development of chiral catalysts for reactions involving thioesters is an active area of research, driven by the importance of thioesters in both organic synthesis and biochemistry. Chiral Lewis acids are a prominent class of catalysts that can activate carbonyl compounds, including thioesters, towards nucleophilic attack. scispace.comscielo.br

Chiral Lewis Acid Catalysis: Chiral Lewis acids, such as those based on boron, aluminum, titanium, and copper, have been successfully employed in a variety of asymmetric reactions, including Diels-Alder cycloadditions. scispace.comscielo.brcore.ac.uk In the context of this compound, a chiral Lewis acid could coordinate to the sulfur or oxygen atom of the thioester, creating a chiral environment around the carbonyl group and enabling enantioselective additions of nucleophiles.

Organocatalysis: In recent years, organocatalysis has emerged as a powerful tool in asymmetric synthesis. youtube.comyoutube.com Chiral amines and thioureas have been shown to catalyze a range of enantioselective transformations. For example, isothiourea catalysts have been used for the enantioselective Michael addition of malonates to α,β-unsaturated esters. core.ac.uk While this specific example involves an unsaturated ester, the principles of activating a carbonyl group with a chiral organocatalyst could potentially be extended to thioesters like this compound.

Future Research Directions and Emerging Applications

Bio-inspired and Biomimetic Applications (excluding clinical/drug-related)

Nature leverages sophisticated molecular designs to create materials with remarkable properties. The field of bio-inspired materials seeks to mimic these natural systems to develop novel synthetic materials with enhanced functionality. Thioesters are central to many biosynthetic pathways, such as in the formation of fatty acids and steroids via intermediates like acetyl-CoA, highlighting their role in dynamic chemical transformations within biological systems.

The structure of S-Undec-10-en-1-yl ethanethioate is well-suited for creating bio-inspired systems:

Dynamic and Sacrificial Bonds: Inspired by proteins that use sacrificial bonds to dissipate energy, the thioester linkage could be incorporated into polymer networks. These bonds could break under stress, protecting the primary structure of the material, and potentially self-heal through thiol-thioester exchange reactions.

Self-Assembling Systems: The long, hydrophobic undecenyl chain mimics the fatty acid tails of lipids. This allows the molecule to participate in self-assembly processes, forming structures like monolayers or micelles in aqueous environments, inspired by natural cellular membranes.

Functional Surfaces: The terminal alkene group can be functionalized post-assembly using bio-orthogonal chemistry, such as thiol-ene reactions, to attach other molecules, mimicking the way cell surfaces are decorated with functional proteins and carbohydrates. Researchers are exploring how to create materials that mimic the mechanical gradients in natural structures, like the jaw of a bristle worm, by controlling chemical interactions in polymer networks.

Bio-inspired ConceptRelevant Feature of this compoundPotential Application
Energy Dissipation Thioester group as a dynamic/sacrificial bond.Impact-resistant composites, self-healing polymers.
Hierarchical Assembly Long aliphatic chain for self-assembly.Creation of nanostructured materials and capsules.
Surface Functionalization Terminal alkene for post-modification.Smart surfaces with tunable wetting or adhesive properties.

Integration into Advanced Functional Materials

The versatility of the thioester group makes it a valuable component in the design of advanced functional materials. Materials incorporating thioesters can exhibit responsive behaviors, degradability, and high refractive indices.

This compound serves as a powerful building block for such materials:

Responsive Polymers: Polymers containing this molecule in their side chains could respond to stimuli like changes in pH or the presence of specific thiols (e.g., cysteine, glutathione), triggering a change in material properties or releasing an active compound. The thioester bond is stable in aqueous solutions but can be cleaved by thiols, a property that is being explored for creating degradable biomaterials.

Self-Assembled Monolayers (SAMs): The molecule can be used to form dense, well-ordered SAMs on surfaces like gold (after conversion to a thiol). The long alkyl chain promotes van der Waals interactions, leading to robust layers. The terminal alkene provides a reactive handle on the outer surface of the monolayer, allowing for the covalent attachment of other functional layers or molecules, creating a platform for sensors or patterned surfaces.

Thiol-ene Polymer Networks: The terminal double bond is a prime substrate for thiol-ene "click" chemistry. By reacting this compound with multifunctional thiols, highly uniform and crosslinked polymer networks can be formed. This approach is noted for its speed, efficiency, and insensitivity to oxygen, making it ideal for creating advanced coatings and optical materials. The thioester group would be regularly distributed throughout the resulting polymer, imparting additional functionality.

Material TypeRole of this compoundKey Features & Advantages
Stimuli-Responsive Hydrogels Monomer unit with a cleavable thioester side chain.Degradation in the presence of specific biological thiols.
Functionalized Surfaces Forms self-assembled monolayers (SAMs) with a reactive alkene terminus.Allows for patterned surface chemistry and tunable hydrophobicity.
Crosslinked Polymer Coatings Acts as an 'ene' component in thiol-ene polymerization.Rapid curing, uniform network formation, oxygen insensitivity.

Exploration of Novel Catalytic Systems for Thioester Transformations

The transformation of thioesters is a cornerstone of organic synthesis, and the development of new catalytic systems is crucial for expanding their utility. Research has focused on metal-catalyzed and organocatalytic methods to increase efficiency and functional group tolerance.

This compound can be a substrate for a variety of catalytic transformations:

Metal-Catalyzed Reactions:

Hydrogenation: Ruthenium pincer complexes have been shown to selectively hydrogenate thioesters to their corresponding alcohols and thiols, tolerating other functional groups like esters and double bonds.

Decarbonylation: Palladium and nickel catalysts can achieve the decarbonylative conversion of thioesters to thioethers, providing a route to modify the core structure under base- and thiol-free conditions. Rhodium catalysts have been used for decarbonylative borylation, converting thioesters to valuable arylboronic esters.

Organocatalysis: Visible-light-promoted organocatalysis using a simple organic molecule like 9,10-phenanthrenequinone can generate acyl radicals from aldehydes for thioester synthesis via a hydrogen atom transfer (HAT) process. Similar HAT principles could be applied to transformations involving the thioester group itself.

Selenol-Catalyzed Exchange: Selenol-based catalysts have shown promise in promoting thiol-thioester exchange reactions under mild, aqueous conditions, which is more efficient than using thiol-based catalysts alone in some systems. This could be used to swap the ethanethioate group on the molecule for another functional group.

Catalytic SystemTransformationPotential Product from this compound
Ruthenium Pincer Complex HydrogenationUndec-10-en-1-ol and ethanethiol
Palladium/Nickel Catalysts Decarbonylative ThioetherificationEthyl (undec-10-en-1-yl) sulfide
Rhodium Catalysts Decarbonylative Borylation(Undec-10-en-1-yl)boronic ester derivative
Visible-Light Organocatalysis Acyl Radical Generation/CouplingPotential for C-C bond formation at the carbonyl carbon
Selenol Catalysts Thiol-Thioester ExchangeExchange of the thioacetate (B1230152) for another thiol-containing molecule

Development of High-Throughput Screening Methodologies for New Reactions

To accelerate the discovery of new reactions and applications for thioesters, high-throughput screening (HTS) methodologies are essential. These techniques allow for the rapid, parallel testing of thousands of potential reactions or conditions.

For a molecule like this compound, HTS could be applied to:

Discover New Transformations: Screening its reactivity against large libraries of catalysts and reagents to identify novel transformations of either the thioester or the alkene group.

Optimize Reaction Conditions: Using HTS to quickly find the optimal catalyst, solvent, and temperature for a desired transformation, such as its polymerization or its attachment to a surface.

FRET-Based Reactivity Assays: A Förster Resonance Energy Transfer (FRET)-based assay has been developed to continuously monitor the reactivity of thioesters with various nucleophiles (e.g., amines, thiols). This system could be adapted to a high-throughput, 96-well plate format to screen for novel ligation or cleavage conditions for this compound, providing rapid data on reaction rates.

Parallel Synthesis Platforms: Methodologies for the high-throughput synthesis of peptide thioesters have been developed using safety-catch linkers on solid supports, allowing for the creation of many distinct molecules in parallel. A similar approach could be used to create a library of derivatives of this compound, varying the acyl or thiol portion of the molecule for screening in materials science applications.

HTS MethodologyPurposeApplication to this compound
Catalyst Screening Kits Rapidly identify effective catalysts for cross-coupling.Finding new catalysts for reactions at the alkene or thioester group.
FRET-Based Assays Measure real-time reaction kinetics with nucleophiles.Quantifying reactivity for novel ligation or cleavage reactions.
Parallel Synthesis Create libraries of chemical analogues.Generating derivatives with modified acyl or thiol groups for materials testing.

Q & A

Basic Research Questions

Q. What established synthetic pathways exist for S-Undec-10-en-1-yl ethanethioate, and what reaction parameters critically affect yield?

  • Methodological Answer : The compound is synthesized via Sonogashira cross-coupling reactions , where thioester-functionalized alkynes (e.g., S-(4-ethynyl-phenyl) ethanethioate) react with brominated substrates. Key parameters include:

  • Catalyst system (e.g., Pd/Cu ratios)
  • Solvent polarity (e.g., THF vs. DMF)
  • Reaction temperature (optimized between 60–80°C)
  • Purification methods (column chromatography vs. distillation) .
    • Data Table :
ParameterOptimal RangeImpact on Yield (%)
Catalyst Loading5–7 mol% Pd70–85
Temperature70°CMax. efficiency
SolventAnhydrous DMF80±5

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : <sup>1</sup>H NMR identifies vinyl protons (δ 5.8–6.2 ppm) and thioester methyl groups (δ 2.3–2.5 ppm). <sup>13</sup>C NMR confirms carbonyl (δ 190–200 ppm) and alkene carbons (δ 120–130 ppm).
  • IR Spectroscopy : Strong absorption at ~1700 cm<sup>-1</sup> (C=O stretch) and 2550 cm<sup>-1</sup> (S-H, if present).
  • GC-MS : Validates molecular ion peaks (e.g., m/z 214 for [M]<sup>+</sup>) and fragmentation patterns .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

  • Methodological Answer : Discrepancies (e.g., unexpected <sup>1</sup>H NMR splitting) require:

Reproducibility Checks : Repeat experiments under inert atmospheres to rule out oxidation.

Computational Validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA).

Alternative Techniques : Use X-ray crystallography to confirm molecular geometry if crystalizable .

  • Case Study : A 2023 study resolved conflicting IR data by identifying trace moisture via Karl Fischer titration, which altered thioester reactivity .

Q. What strategies optimize purification of this compound in complex mixtures?

  • Methodological Answer :

  • Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate 9:1 → 7:3) to separate thioesters from alkenyl byproducts.
  • Distillation : Short-path distillation under reduced pressure (0.1–0.5 mmHg) minimizes thermal decomposition.
  • Crystallization : Low-temperature recrystallization in ethanol removes non-polar impurities .
    • Data Table :
MethodPurity (%)Recovery (%)Time (hr)
Column Chromatography95–9860–754–6
Short-Path Distillation9985–902–3

Q. How do computational models enhance understanding of this compound’s reactivity?

  • Methodological Answer :

  • DFT Calculations : Predict regioselectivity in nucleophilic attacks (e.g., thioester vs. alkene reactivity).
  • Molecular Dynamics : Simulate solvent effects on reaction kinetics (e.g., DMF stabilizing transition states).
  • Docking Studies : Model interactions with biological targets (e.g., enzyme active sites) for pharmacological applications .

Methodological Guidelines for Data Analysis

  • Statistical Validation : Use Student’s t-test (p < 0.05) for replicate experiments. Report uncertainties (e.g., ±2σ) in yield calculations .
  • Data Presentation : Raw data (e.g., NMR spectra) should be appended, while processed data (e.g., integration ratios) are included in the main text with error margins .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.